A Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Key Building Block for Novel Therapeutics
A Technical Guide to tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: A Key Building Block for Novel Therapeutics
CAS Number: 171049-41-5
This technical guide provides an in-depth overview of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, a pivotal heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and its significant role in the development of novel therapeutics, particularly as a scaffold for STING inhibitors.
Core Compound Specifications
tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a solid, off-white to yellow compound at room temperature.[1] Below is a summary of its key chemical and physical properties.
| Property | Value | Reference(s) |
| CAS Number | 171049-41-5 | [2][3] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 248.32 g/mol | [3] |
| IUPAC Name | tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2] |
| Solubility | Soluble in organic solvents such as methanol and chloroform. | [4] |
| InChI Key | AGRBXKCSGCUXST-UHFFFAOYSA-N | [2] |
Synthesis Protocol
The synthesis of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is typically achieved through the reduction of its nitro precursor. The following is a detailed experimental protocol based on established literature.[1][4]
Reaction: Reduction of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate.
Materials:
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tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Palladium on carbon (Pd/C, 10%)
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Methanol (MeOH)
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Hydrogen gas (H₂)
Procedure:
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A solution of tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (e.g., 4.4 g, 15.81 mmol) in methanol (100 mL) is prepared in a suitable reaction vessel.[1]
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To this solution, palladium on carbon (10% w/w, e.g., 500 mg) is added as a catalyst.[1]
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The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for approximately 3 hours.[1]
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The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite.[1]
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The filtrate is concentrated under reduced pressure to yield the crude product.[1]
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The resulting product, tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, is typically obtained as a yellow liquid or solid and can be further purified if necessary. A reported yield for this reaction is 96.8%.[1]
Characterization: The final product can be characterized using various spectroscopic methods. For instance, ¹H NMR spectroscopy in CDCl₃ would show characteristic peaks for the tert-butyl group, the aromatic protons, and the protons of the dihydroisoquinoline core.[1]
Application in Drug Discovery: A Scaffold for STING Inhibitors
The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] A particularly promising application of tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is as a key intermediate in the synthesis of potent and selective inhibitors of the Stimulator of Interferon Genes (STING) protein.[1]
The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] However, overactivation of this pathway can lead to autoimmune and inflammatory diseases.[1] Consequently, the development of STING inhibitors is a significant therapeutic strategy.
Derivatives of 3,4-dihydroisoquinoline-2(1H)-carboxamide have been identified as effective STING inhibitors.[1] For example, compound 5c from a recent study demonstrated potent inhibition of both human and murine STING with IC₅₀ values of 44 nM and 32 nM, respectively.[1] This compound also showed significant anti-inflammatory effects in in vivo models.[1]
The general workflow for developing such inhibitors is outlined below:
Caption: Workflow for the development of 3,4-dihydroisoquinoline-2(1H)-carboxamide based STING inhibitors.
The STING signaling pathway and its inhibition by these compounds can be visualized as follows:
References
- 1. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | 171049-41-5 [sigmaaldrich.com]
- 3. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-AMINO-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLIC ACID TERT-BUTYL ESTER | 171049-41-5 [chemicalbook.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
